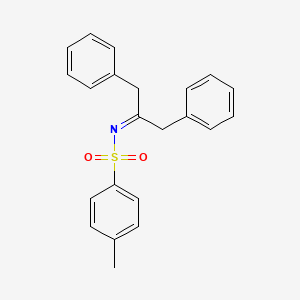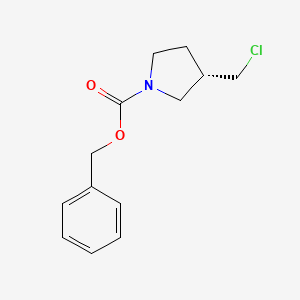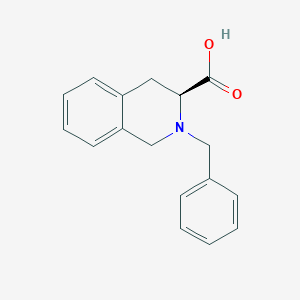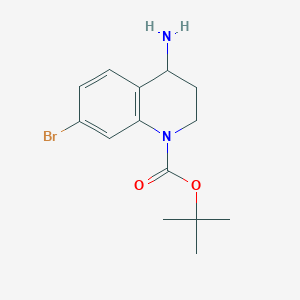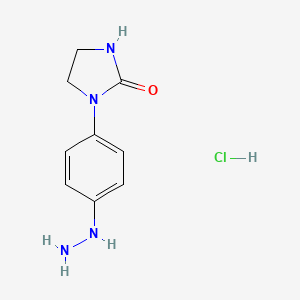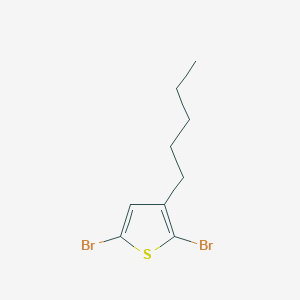
2,5-dibromo-3-pentylThiophene
Overview
Description
2,5-Dibromo-3-pentylthiophene is an organobromine compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms at the 2 and 5 positions and a pentyl group at the 3 position makes this compound particularly interesting for various chemical applications, especially in the field of organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-3-pentylthiophene typically involves the bromination of 3-pentylthiophene. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:
-
Bromination with Bromine
- 3-Pentylthiophene is dissolved in dichloromethane.
- Bromine is added dropwise to the solution.
- The reaction mixture is stirred at room temperature until the reaction is complete.
- The product is then purified by column chromatography.
-
Bromination with N-Bromosuccinimide (NBS)
- 3-Pentylthiophene is dissolved in chloroform.
- NBS is added to the solution.
- The reaction mixture is stirred at room temperature.
- The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of brominating agent and solvent may vary depending on the specific requirements and cost considerations.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-pentylthiophene undergoes various chemical reactions, including:
-
Substitution Reactions
Suzuki Coupling: This reaction involves the coupling of this compound with aryl or alkyl boronic acids in the presence of a palladium catalyst. The reaction is typically carried out in an aqueous-organic solvent mixture with a base such as potassium carbonate.
Stille Coupling: This reaction involves the coupling of this compound with organostannanes in the presence of a palladium catalyst. The reaction is usually conducted in an organic solvent such as toluene.
-
Reduction Reactions
- Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki and Stille couplings.
Boronic Acids and Organostannanes: Used as coupling partners in substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
Coupling Products: Formation of biaryl or diaryl compounds depending on the coupling partner.
Reduced Products: Formation of 3-pentylthiophene or partially reduced derivatives.
Scientific Research Applications
2,5-Dibromo-3-pentylthiophene has several scientific research applications, including:
-
Organic Electronics
- Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
Materials Science
- Employed in the development of novel materials with unique electronic and optical properties.
-
Medicinal Chemistry
- Investigated for its potential use in the synthesis of biologically active compounds and pharmaceuticals.
-
Chemical Biology
- Used as a probe or ligand in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2,5-dibromo-3-pentylthiophene in various applications depends on its chemical reactivity and interaction with other molecules. In coupling reactions, the bromine atoms at the 2 and 5 positions act as leaving groups, allowing the formation of new carbon-carbon bonds. The pentyl group at the 3 position provides steric hindrance and electronic effects that influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Similar structure with a hexyl group instead of a pentyl group. Used in similar applications in organic electronics and materials science.
2,5-Dibromo-3-methylthiophene: Contains a methyl group at the 3 position. Used in the synthesis of various thiophene-based compounds and materials.
Uniqueness
2,5-Dibromo-3-pentylthiophene is unique due to the presence of the pentyl group, which provides specific steric and electronic properties that can influence its reactivity and the properties of the resulting products. This makes it a valuable compound for the development of novel materials and applications in organic electronics and other fields.
Properties
IUPAC Name |
2,5-dibromo-3-pentylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2S/c1-2-3-4-5-7-6-8(10)12-9(7)11/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTUYGGGTRYZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(SC(=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(dodecylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]methanimidamide hydrobromide](/img/structure/B3364735.png)

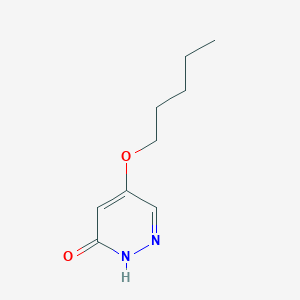

![[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine](/img/structure/B3364772.png)
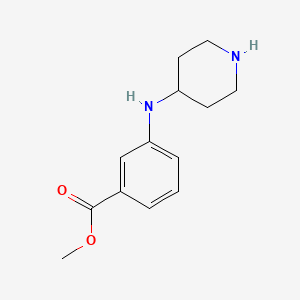
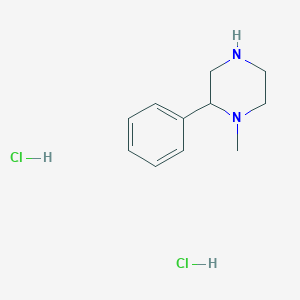
![5-Cyclopropylmethoxy-benzo[1,3]dioxole](/img/structure/B3364788.png)

